(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
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Overview
Description
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine and trifluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group but differs in its boronic acid functionality.
(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine: Similar biphenyl structure with slight variations in functional groups.
Uniqueness
The unique combination of fluorine and trifluoromethoxy groups in (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13F4NO |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(9-13(14)16)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
MIYSJTJOLFDWFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
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